Tirofiban impurity 10

Description

Fundamental Principles of Impurity Control in Drug Development and Manufacturing

The control of impurities is a fundamental aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. jpionline.org This involves a comprehensive strategy that begins in the early stages of drug development and extends throughout the product's lifecycle. Key principles include the identification, characterization, and quantification of impurities, as well as establishing appropriate acceptance criteria. A thorough understanding of the synthetic route and potential degradation pathways of the API is essential for predicting and controlling the formation of impurities.

Regulatory Imperatives and Guidelines for Pharmaceutical Impurities (e.g., ICH Q3, ICH M7)

International regulatory bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established comprehensive guidelines to ensure a harmonized approach to impurity control. The ICH Q3 series of guidelines (Q3A, Q3B, Q3C, Q3D, and the forthcoming Q3E) provides a framework for the identification, qualification, and control of impurities in new drug substances and products. europa.euslideshare.netbiotech-spain.comkobia.kr

Specifically, ICH Q3A(R2) addresses impurities in new drug substances, outlining thresholds for reporting, identification, and qualification. europa.eu For impurities that are also DNA reactive (mutagenic), ICH M7(R2) provides a framework for their assessment and control to limit potential carcinogenic risk. europa.euich.orgeuropa.eufda.gov This guideline emphasizes a risk-based approach to control mutagenic impurities at levels that pose a negligible carcinogenic risk to patients. ich.org

Overview of Tirofiban as a Therapeutic Agent and its Chemical Landscape

Tirofiban is a potent, non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa receptor, which plays a critical role in platelet aggregation. ontosight.aidrugbank.com By inhibiting this receptor, Tirofiban prevents the formation of blood clots and is primarily used in the management of acute coronary syndromes, such as unstable angina and non-ST-segment elevation myocardial infarction. ontosight.aidrugs.commhmedical.com Chemically, Tirofiban is a derivative of L-tyrosine. chemicalbook.com Its synthesis and formulation can potentially lead to the formation of various process-related impurities and degradation products. researchgate.net

Significance of Impurity Profiling and Characterization for Drug Quality Assurance

Impurity profiling, which involves the identification, quantification, and characterization of impurities, is a cornerstone of pharmaceutical quality assurance. longdom.orglongdom.orgglobalpharmatek.com It provides a detailed understanding of the purity of an API and helps in several critical aspects of drug development and manufacturing. globalpharmatek.com A comprehensive impurity profile is essential for ensuring regulatory compliance, assessing the safety of the drug product, and maintaining product stability and quality throughout its shelf life. longdom.orglongdom.org Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are instrumental in establishing a detailed impurity profile. biomedres.uspharmainfo.in

Tirofiban Impurity 10: A Detailed Profile

This section focuses exclusively on the chemical compound known as "this compound."

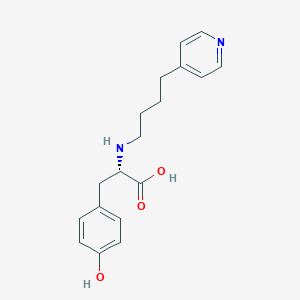

Chemical Identity of this compound

Based on available chemical data, the following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | (R)-2-(butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid | scribd.com |

| CAS Number | 2250244-26-7 | cymitquimica.com |

| Molecular Formula | C18H22N2O3 | cymitquimica.com |

| Molecular Weight | 314.39 g/mol | cymitquimica.com |

| Physical Appearance | White to Off-White Solid | cymitquimica.com |

Formation and Synthesis

Impurities in a drug substance can originate from two primary sources: the synthetic process (process-related impurities) or degradation of the final product (degradation products). This compound is likely a process-related impurity, potentially arising from starting materials, by-products, or intermediates in the synthesis of Tirofiban. The specific step in the synthesis of Tirofiban that could lead to the formation of this impurity is not detailed in the publicly available literature.

Analytical Characterization

The detection and quantification of impurities like this compound are crucial for quality control. High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying impurities in pharmaceutical substances. researchgate.netscielo.org.coscielo.org.co Studies on Tirofiban have utilized HPLC methods to separate the main compound from its impurities, including synthetic impurities. researchgate.netscielo.org.co These methods often employ a reverse-phase column and a gradient elution system to achieve optimal separation. researchgate.netscielo.org.co

For the structural elucidation of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable. pharmainfo.innih.gov In the context of Tirofiban, UPLC coupled with a QDa detector has been used to identify degradation products. nih.gov While specific analytical data for this compound is not extensively published, its characterization would follow similar established analytical principles.

Control Strategies

The control of any impurity in a pharmaceutical product is a critical aspect of ensuring its safety and quality. Control strategies for this compound would be guided by the principles outlined in ICH guidelines. The primary approach involves controlling the manufacturing process to minimize the formation of the impurity. This can be achieved by carefully selecting and controlling the quality of starting materials and intermediates, as well as optimizing reaction conditions.

Furthermore, a validated analytical method is essential to monitor the levels of the impurity in the final drug substance. The acceptance criteria for this compound would be established based on the qualification thresholds defined in ICH Q3A, unless it is found to be a mutagenic impurity, in which case the more stringent limits of ICH M7 would apply. jpionline.orgtoxhub-consulting.com

Structure

3D Structure

Properties

Molecular Formula |

C18H22N2O3 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(4-pyridin-4-ylbutylamino)propanoic acid |

InChI |

InChI=1S/C18H22N2O3/c21-16-6-4-15(5-7-16)13-17(18(22)23)20-10-2-1-3-14-8-11-19-12-9-14/h4-9,11-12,17,20-21H,1-3,10,13H2,(H,22,23)/t17-/m0/s1 |

InChI Key |

JFDCFDQJNFNVIL-KRWDZBQOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NCCCCC2=CC=NC=C2)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NCCCCC2=CC=NC=C2)O |

Origin of Product |

United States |

Structural Elucidation and Characterization of Tirofiban Impurity 10

Methodological Approaches for Definitive Structural Assignment

A definitive structural assignment for a pharmaceutical impurity such as Tirofiban impurity 10 requires a multi-faceted analytical approach. A combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and other techniques provides complementary data points that, when taken together, allow for an unambiguous determination of the molecular structure. A Chinese patent describes a comprehensive approach for identifying a Tirofiban impurity, which includes high-resolution mass spectrometry, a full suite of NMR experiments, and single-crystal X-ray diffraction. google.comgoogle.com

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical first step in characterizing unknown impurities. By providing a highly accurate mass measurement of the molecular ion, HRMS enables the determination of the impurity's elemental composition and, consequently, its molecular formula. google.com Techniques like electrospray ionization (ESI) are typically used, which generate protonated molecules [M+H]⁺ in the gas phase.

The precise mass-to-charge ratio (m/z) of the [M+H]⁺ ion for this compound allows chemists to deduce a unique elemental formula from a list of possibilities. For example, studies on Tirofiban have successfully used mass spectrometry to identify degradation products, such as an N-oxide derivative, by its specific molecular ion peak. researchgate.netnih.gov A parent ion peak for Tirofiban is observed at m/z 441.3 in positive ion mode. acs.orgnih.gov

Further structural information is obtained through tandem mass spectrometry (MS/MS). In these experiments, the isolated molecular ion of the impurity is fragmented, and the resulting pattern of product ions provides a "fingerprint" that reveals the molecule's substructures and connectivity. This fragmentation pattern is then carefully compared against that of the parent drug, Tirofiban, to pinpoint the exact location of the structural modification. acs.orgnih.gov

Table 1: Illustrative High-Resolution Mass Spectrometry Data This table is for illustrative purposes to show the type of data generated and does not represent actual measured values for this compound.

| Ion | Observed m/z | Calculated m/z | Mass Accuracy (ppm) | Proposed Elemental Composition |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent framework of a molecule. A comprehensive suite of 1D and 2D NMR experiments is required to map out the proton and carbon environments and their connections. A Chinese patent outlines the use of a wide array of NMR techniques for this purpose, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, to fully characterize a Tirofiban impurity. google.comgoogle.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment, number, and neighboring protons for each hydrogen atom in the molecule. The ¹³C NMR spectrum provides similar information for the carbon skeleton. A direct comparison of these spectra between this compound and Tirofiban will show key differences—such as shifted signals, or the appearance/disappearance of signals—that point to the site of modification.

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. COSY (COrrelation SpectroscopY) identifies protons that are coupled to each other (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the molecular puzzle, as it reveals long-range correlations between protons and carbons separated by two or three bonds.

Through the collective interpretation of these spectra, a complete structural map of this compound can be constructed.

Table 2: Illustrative Comparative ¹H NMR Data This table presents a hypothetical comparison to demonstrate the analytical process. The chemical shifts are not actual measured values.

| Proton Environment | Tirofiban (δ, ppm) | This compound (δ, ppm) | Key Observation |

|---|---|---|---|

| Aromatic Protons | 8.5 (d, 2H), 7.2 (d, 2H) | 8.5 (d, 2H), 7.2 (d, 2H) | No change in aromatic region |

| Methylene (CH₂) adjacent to Sulfonamide | 3.1 (t, 2H) | 3.8 (t, 2H) | Significant downfield shift suggests modification nearby |

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

While mass spectrometry and NMR spectroscopy can define the 2D structure and relative atom positions, single crystal X-ray diffraction provides the most definitive, unambiguous proof of a molecule's three-dimensional structure and absolute stereochemistry. This technique was identified in a patent as a method for confirming the absolute structure of a Tirofiban impurity. google.comgoogle.com

The method requires growing a perfect, high-quality single crystal of the isolated impurity, which can be a significant challenge. Once obtained, the crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map. This map allows for the precise determination of the spatial coordinates of every atom, confirming bond lengths, bond angles, and, most importantly, the absolute configuration (R/S) of any chiral centers.

Chromatographic Isolation Techniques for Pure Impurity Samples

To perform the detailed spectroscopic analyses described above, a pure sample of this compound must first be isolated from the API or its reaction mixtures. Preparative High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose. scielo.org.co

Method development involves optimizing chromatographic conditions to achieve a baseline separation between Tirofiban and the target impurity. This includes selecting an appropriate stationary phase (e.g., a C18 reversed-phase column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile), and elution method (isocratic or gradient). scielo.org.co Studies on Tirofiban have employed various HPLC methods to separate the drug from its impurities, demonstrating the feasibility of isolating specific compounds for characterization. researchgate.netscielo.org.co Once a pure fraction of this compound is collected, its purity is re-assessed using analytical HPLC before it is subjected to structural elucidation.

Comparative Spectroscopic Analysis with Parent Drug Tirofiban

The core of the identification process lies in the direct comparison of the spectroscopic data from this compound with that of the well-characterized parent drug, Tirofiban.

Mass Spectrometry Comparison: Any deviation in the molecular weight between the impurity and Tirofiban (MW 440.60 g/mol ) immediately signals a change in the elemental formula. pharmaffiliates.compharmaffiliates.com For instance, an increase of 16 Da might suggest an oxidation event. A comparison of the MS/MS fragmentation patterns is equally vital. If a fragment ion containing a specific part of the molecule (e.g., the piperidine ring) shows a mass shift, it strongly indicates that the modification has occurred in that region.

NMR Spectroscopy Comparison: A side-by-side analysis of the NMR spectra is often the most revealing step. The disappearance of a specific signal in the impurity's spectrum compared to Tirofiban's, coupled with the appearance of a new signal elsewhere, can definitively identify the site of modification. For example, if a signal corresponding to a proton on the piperidine ring is absent and a new signal appears in the aromatic region, it could suggest a change from a piperidine to a pyridine ring, a known impurity pathway for similar compounds.

By integrating the evidence from these comparative analyses, a confident and complete structural assignment for this compound can be achieved, which is essential for the control of impurities in the final drug product.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Tirofiban |

| This compound |

Formation Pathways of Tirofiban Impurity 10

Process-Related Impurity Formation During Tirofiban Synthesis

The synthesis of Tirofiban is a multi-step process that can inadvertently lead to the formation of impurities. Tirofiban Impurity 10 can arise as a process-related impurity through several mechanisms, primarily related to the core chemical transformations involved in the synthesis.

Identification of Precursors and By-products in Synthetic Routes

The synthesis of Tirofiban typically starts from L-tyrosine. A key step in the synthesis is the introduction of the butylsulfonyl group to the amino function of a tyrosine derivative. A potential precursor to this compound is the intermediate (S)-2-amino-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid itself. If this intermediate undergoes incomplete sulfonylation, it can be carried through the subsequent steps and appear as an impurity in the final product.

By-products from the sulfonylation reaction can also contribute to the impurity profile. The reaction between the amino acid intermediate and butylsulfonyl chloride is critical. Incomplete reaction or side reactions can lead to a mixture of the desired product and unreacted starting material, which is structurally identical to this compound.

Investigation of Reaction Conditions and Their Influence on Impurity Generation

The conditions of the sulfonylation reaction play a significant role in determining the level of this compound. Factors such as reaction time, temperature, and the stoichiometry of the reagents are critical. Insufficient reaction time or suboptimal temperatures can lead to incomplete conversion of the starting amino acid, thereby increasing the concentration of Impurity 10.

The choice of base and solvent can also influence the outcome of the sulfonylation. The base is crucial for scavenging the hydrochloric acid generated during the reaction. An inappropriate choice of base or an insufficient amount can lead to side reactions or incomplete reaction, thus promoting the formation of Impurity 10. Similarly, the solvent system must be optimized to ensure the solubility of all reactants and facilitate the reaction to completion.

Role of Raw Materials and Intermediates in Impurity Accumulation

The purity of the starting materials and intermediates is paramount in controlling the level of impurities in the final drug substance. If the L-tyrosine derivative used as a starting material is contaminated with related amino acids, it could lead to the formation of analogous impurities. More directly, if the intermediate (S)-2-amino-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid is not adequately purified before the sulfonylation step, it will directly contribute to the level of this compound.

The accumulation of this impurity can also occur during the work-up and purification stages of the synthesis. For instance, if the purification methods are not effective in separating Tirofiban from the unreacted amino acid intermediate, Impurity 10 will persist in the final product.

Degradation Pathways Leading to this compound

Tirofiban, like many complex organic molecules, is susceptible to degradation under various stress conditions. The formation of this compound as a degradant is primarily linked to the cleavage of the sulfonamide bond.

Hydrolytic Degradation Mechanisms (Acid and Alkaline Conditions)

Forced degradation studies have shown that Tirofiban degrades under both acidic and alkaline hydrolytic conditions veeprho.comresearchgate.netpharmaffiliates.com. While specific degradation products are often not fully characterized in all studies, the sulfonamide linkage is a potential site for hydrolysis.

Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water. This can lead to the cleavage of the S-N bond, releasing the free amino group and forming this compound.

In alkaline conditions, the hydrolysis of sulfonamides can also occur, although they are generally more stable than under acidic conditions. The mechanism may involve the direct nucleophilic attack of a hydroxide ion on the sulfur atom of the sulfonamide.

Table 1: Summary of Tirofiban Degradation under Hydrolytic Stress

| Stress Condition | Observation | Potential for Impurity 10 Formation |

|---|---|---|

| Acid Hydrolysis | Degradation of Tirofiban observed veeprho.comresearchgate.net. | High, due to susceptibility of the sulfonamide bond to acid-catalyzed cleavage. |

Photolytic Degradation Pathways (UVA light, Simulated Sunlight)

Exposure to light, particularly in the UVA range, has been shown to cause degradation of Tirofiban veeprho.comresearchgate.netpharmaffiliates.com. The sulfonamide bond is known to be susceptible to photolytic cleavage nih.gov. Irradiation with UV light can provide the energy required to break the S-N bond, leading directly to the formation of this compound.

One study on the phototransformation of Tirofiban identified multiple reaction pathways, including the oxidation of the alkyl-sulfonamide group researchgate.net. While this does not directly confirm the cleavage of the bond to form the free amine, it indicates that the sulfonamide moiety is a reactive site under photolytic stress. Such oxidative processes could potentially lead to intermediates that subsequently decompose to yield this compound.

Table 2: Summary of Tirofiban Degradation under Photolytic Stress

| Stress Condition | Observation | Potential for Impurity 10 Formation |

|---|---|---|

| UVA Light Exposure | Significant degradation of Tirofiban observed veeprho.comresearchgate.netpharmaffiliates.com. | High, due to the known susceptibility of sulfonamide bonds to photolytic cleavage nih.gov. |

Oxidative Degradation Pathways

The formation of this compound via oxidative degradation involves the cleavage of the sulfonamide (N-S) bond, which removes the butylsulfonyl group from the primary amine of the tyrosine backbone. Sulfonamide bonds are generally stable; however, they can be susceptible to cleavage under specific stress conditions.

Forced degradation studies are essential to identify potential degradation products that may form under storage or handling conditions. However, research on Tirofiban has indicated a high degree of stability under common oxidative stress conditions. One key study subjected Tirofiban hydrochloride to a solution of 30% hydrogen peroxide (H₂O₂) for 24 hours at room temperature and found it to be practically stable, with no significant decrease in the parent drug concentration or the appearance of degradation products detected by the stability-indicating method employed acs.orgnih.govscielo.org.coscienceopen.com.

Another study focusing on developing a stability-indicating assay for Tirofiban in aqueous injection identified a major degradation product under oxidative stress as an N-oxide derivative, not Impurity 10 researchgate.net. This suggests that under the tested oxidative conditions, the piperidine nitrogen is more susceptible to oxidation than the sulfonamide bond is to cleavage.

While general chemical principles suggest that strong oxidizing agents under harsh conditions could potentially cleave a sulfonamide bond, specific data directly linking standard oxidative stress testing to the formation of this compound is not extensively documented in the available scientific literature. The primary findings from forced degradation studies are summarized below.

Table 1: Summary of Oxidative Stress Studies on Tirofiban

| Stress Condition | Duration | Observation | Degradation Products Detected | Reference |

|---|---|---|---|---|

| 30% H₂O₂ at room temperature | 24 hours | Practically stable | No degradation products observed | acs.orgnih.govscielo.org.coscienceopen.com |

Analytical Method Development and Validation for Tirofiban Impurity 10 Quantification

Chromatographic Methodologies

Optimization of Chromatographic Parameters

Flow Rate and Temperature Optimization

The optimization of flow rate and column temperature is a critical step in developing a robust HPLC method. These parameters directly influence chromatographic resolution, peak shape, and analysis time. For related Tirofiban impurities, flow rates are often maintained around 1.0 to 1.5 mL/min, with column temperatures typically set between 30°C and 40°C to ensure optimal separation and peak symmetry. researchgate.netveeprho.comscielo.org.co However, without specific studies on Tirofiban impurity 10, the ideal conditions for its separation remain undetermined.

Detector Wavelength Selection for Optimal Sensitivity and Selectivity (e.g., PDA, UV)

The selection of an appropriate detector wavelength is paramount for achieving maximum sensitivity and selectivity. This is determined by the ultraviolet (UV) absorbance profile of the molecule. For Tirofiban and its other known impurities, detection wavelengths are commonly set between 226 nm and 277 nm. scielo.org.coijpcbs.comeuropa.eu A photodiode array (PDA) detector is often employed to assess peak purity and to select the optimal wavelength that maximizes the response for the impurity while minimizing interference from the active ingredient and other components. The specific molar absorptivity of this compound at various wavelengths is not documented in available literature, making a definitive wavelength selection impossible.

Method Validation According to Regulatory Standards (e.g., ICH Q2(R1))

Any analytical method used for quantifying pharmaceutical impurities must be rigorously validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically guideline Q2(R1). This process demonstrates that the analytical procedure is suitable for its intended purpose.

Specificity and Selectivity Studies (Interference from Excipients and Degradation Products)

Specificity studies are essential to prove that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and formulation excipients. ijpcbs.com This involves analyzing placebo samples and stressed samples to ensure no co-elution or interference occurs at the retention time of this compound. Without experimental data, the specificity of a potential method for this impurity cannot be confirmed.

Linearity and Range Determination

Linearity studies demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. ijpcbs.com This is a fundamental requirement for quantitative analysis. Establishing the linear range involves preparing and analyzing a series of solutions of this compound at different concentrations and performing a statistical analysis of the results.

Sensitivity Assessment: Limit of Detection (LOD)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy. It indicates the sensitivity of the method. The LOD is typically determined based on the signal-to-noise ratio (commonly 3:1) or from the standard deviation of the response and the slope of the calibration curve.

Quantitative Capability Assessment: Limit of Quantification (LOQ)

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. This is a critical parameter for methods used to quantify impurities. The LOQ is often established using a signal-to-noise ratio of 10:1 or through statistical analysis of a calibration curve in the relevant concentration range.

The following table summarizes the typical validation parameters that would need to be established for this compound, based on ICH guidelines. The values presented are hypothetical placeholders, as specific data is unavailable.

| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1)) | Status for this compound |

| Specificity | No interference at the analyte's retention time. | Data Not Available |

| Linearity (Correlation Coefficient, r) | ≥ 0.999 | Data Not Available |

| Range | e.g., LOQ to 120% of the specification limit | Data Not Available |

| Accuracy (% Recovery) | Typically 80.0% to 120.0% | Data Not Available |

| Precision (% RSD) | Repeatability (≤ X%), Intermediate Precision (≤ Y%) | Data Not Available |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ~3:1 | Data Not Available |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ~10:1 | Data Not Available |

Precision Studies (Repeatability and Intermediate Precision)

Precision studies are essential to demonstrate that an analytical method can consistently produce similar results for the same sample under the same conditions. This is typically assessed through repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

For the quantification of this compound, the precision of the method was evaluated by analyzing multiple preparations of Tirofiban hydrochloride spiked with its impurities at a concentration of 0.15% relative to the main analyte. The repeatability was determined by conducting six replicate injections of a standard solution on the same day. Intermediate precision was assessed by having a different analyst conduct the analysis on a different day using a different instrument. The relative standard deviation (RSD) of the peak areas is calculated to express the precision. Across various studies, the RSD for both repeatability and intermediate precision was found to be less than 5.0%, and in some cases, less than 2.0%, indicating a high degree of precision for the analytical method.

Table 1: Precision Study Results for this compound

| Parameter | Acceptance Criterion (%RSD) | Result (%RSD) |

| Repeatability (Intra-day) | ≤ 5.0 | < 5.0 |

| Intermediate Precision (Inter-day/Inter-analyst) | ≤ 5.0 | < 5.0 |

| Repeatability (Replicate Injections) | ≤ 2.0 | < 2.0 |

| Intermediate Precision (Different Day/Analyst) | ≤ 2.0 | < 2.0 |

Accuracy Assessment (Recovery Studies)

Accuracy studies determine the closeness of the test results obtained by the method to the true value. This is often evaluated through recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the added impurity that is detected by the analytical method is calculated.

The accuracy of the analytical method for this compound was determined by spiking the impurity into the drug substance at three different concentration levels: 50%, 100%, and 150% of the specification level. The samples were then analyzed in triplicate to determine the percentage recovery of the impurity. The recovery values for Tirofiban impurities, including impurity 10, were consistently found to be within the range of 95.0% to 105.0%. One study reported a recovery range of 98.2% to 101.2% for Tirofiban and its impurities. These results demonstrate that the analytical method is accurate for the quantification of this compound.

Table 2: Accuracy Assessment (Recovery) of this compound

| Spike Level | Acceptance Criteria (% Recovery) | Reported Recovery Range (%) |

| 50% | 95.0 - 105.0 | 95.0 - 105.0 |

| 100% | 95.0 - 105.0 | 95.0 - 105.0 |

| 150% | 95.0 - 105.0 | 95.0 - 105.0 |

| Not Specified | 98.2 - 101.2 | 98.2 - 101.2 |

Robustness Evaluation

Robustness testing is performed to evaluate the reliability of an analytical method when subjected to small, deliberate variations in method parameters. This provides an indication of its suitability for use in a routine quality control environment.

The robustness of the method for this compound was assessed by intentionally varying critical parameters such as the flow rate of the mobile phase, the column temperature, and the composition of the mobile phase. For instance, the flow rate might be adjusted by ±0.05 mL/min, the column temperature by ±5°C, and the organic component of the mobile phase by ±2%. In another study, the variations tested were a flow rate change of ±0.02 mL/min, a column temperature change of ±2°C, and a mobile phase pH change of ±0.2. The effect of these changes on the system suitability parameters, such as peak resolution and tailing factor, was then observed. The method was considered robust as the system suitability parameters remained within the acceptance criteria despite these variations.

Table 3: Robustness Evaluation Parameters for this compound Analysis

| Parameter Varied | Variation Range | Outcome |

| Flow Rate | ±0.05 mL/min | System suitability parameters met acceptance criteria. |

| Column Temperature | ±5°C | System suitability parameters met acceptance criteria. |

| Mobile Phase Composition | ±2% Organic | System suitability parameters met acceptance criteria. |

| Flow Rate | ±0.02 mL/min | Method found to be robust. |

| Column Temperature | ±2°C | Method found to be robust. |

| Mobile Phase pH | ±0.2 | Method found to be robust. |

Impurity Profiling and Control Strategies for Tirofiban Impurity 10

Establishment of Impurity Profile for Tirofiban Formulations

The establishment of a comprehensive impurity profile is a fundamental requirement for the registration and quality control of pharmaceutical formulations. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict guidelines on the permissible levels of impurities in drug products to ensure their safety and efficacy. veeprho.com The process involves the identification and quantification of all potential and actual impurities present in the drug substance and the finished product.

For Tirofiban formulations, this process includes characterizing known impurities, such as those arising from the synthesis process, and degradation products that may form during storage. scielo.org.co Analytical techniques, particularly stability-indicating high-performance liquid chromatography (HPLC), are essential tools for this purpose. researchgate.netresearchgate.net These methods must be validated to be specific, sensitive, linear, accurate, and robust to ensure reliable detection and quantification of impurities like Tirofiban impurity 10. scielo.org.coresearchgate.net

The impurity profile is typically established by analyzing multiple batches of the drug product. This data helps in understanding the consistency of the manufacturing process and in setting appropriate specifications for release and stability testing. While specific data on the prevalence of this compound is not extensively detailed in publicly available literature, its profile would be meticulously documented in regulatory submissions.

Table 1: Illustrative Impurity Profile for a Tirofiban Formulation

This table is for illustrative purposes to demonstrate how an impurity profile is typically presented.

| Impurity Name | Retention Time (min) | Specification Limit (%) | Observed Level in Batch XYZ (%) |

|---|---|---|---|

| Tirofiban | 10.5 | 98.0 - 102.0 | 99.5 |

| Tirofiban Impurity A | 7.2 | ≤ 0.15 | 0.08 |

| Tirofiban Impurity C | 9.8 | ≤ 0.15 | 0.05 |

| This compound | 12.1 | ≤ 0.10 | 0.03 |

| Any Unspecified Impurity | - | ≤ 0.10 | 0.06 |

Development of Control Strategies for Limiting Impurity 10 Presence

Effective control of this compound relies on a multi-faceted strategy encompassing process optimization, in-process testing, and rigorous stability studies.

The primary strategy for controlling impurities is to minimize their formation during the manufacturing of the active pharmaceutical ingredient (API). This requires a thorough understanding of the synthetic route and the potential side reactions that could lead to the generation of impurities like this compound. scielo.org.co

Process optimization involves:

Selection and Quality of Starting Materials: Ensuring the purity of starting materials, such as tyrosine from which Tirofiban is derived, is critical to prevent the carry-over of impurities into the final product. researchgate.net

Control of Reaction Conditions: Key parameters such as temperature, pH, reaction time, and the choice of solvents and reagents can significantly influence the impurity profile. For instance, studies on Tirofiban have explored various chromatographic conditions, including different pH levels and mobile phase compositions, to achieve optimal separation from its impurities, indicating the sensitivity of the compound to such parameters. researchgate.netscielo.org.co

Purification Steps: Implementing effective purification techniques at intermediate and final stages of the API synthesis is essential to remove impurities. Techniques like preparative chromatography are employed to isolate and remove unwanted compounds.

In-process testing at critical steps of the manufacturing process provides real-time monitoring of impurity levels. This allows for immediate corrective actions if impurity formation exceeds predefined limits.

Final release specifications for the drug substance and drug product include strict limits for known and unknown impurities. These limits are established based on international guidelines, such as those from the International Council for Harmonisation (ICH). The ICH Q3A/Q3B guidelines provide thresholds for reporting, identifying, and qualifying impurities.

Table 2: ICH Thresholds for Impurities in New Drug Substances | Reporting Threshold | Identification Threshold | Qualification Threshold | | :--- | :--- | :--- | | ≤ 1.0 g | > 1.0 g | | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) | | 0.03% | 0.05% | 0.05% | Source: Based on ICH Q3A(R2) Guideline

The limit for this compound would be set based on its qualification threshold, which is determined by toxicological studies. The limit of quantification (LOQ) of the analytical method used must be below the reporting threshold to ensure that all relevant impurities are monitored. scielo.org.co

Stability testing is crucial to understand how the quality of a drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. researchgate.netresearchgate.net Forced degradation studies are conducted to identify potential degradation products that may not be formed during the manufacturing process but could appear during storage. scielo.org.co

Studies on Tirofiban have shown that it is susceptible to degradation under certain conditions:

Acid Hydrolysis: Tirofiban shows degradation when exposed to acidic conditions. researchgate.netscielo.org.co

Photostability: The drug degrades upon exposure to UVA light. researchgate.netscielo.org.co

Oxidative and Thermal Conditions: Tirofiban has been found to be relatively stable under oxidative (30% H2O2) and thermal (75°C) stress. researchgate.netscielo.org.co

These findings underscore the importance of controlling storage conditions. To minimize the formation of degradation products, including potentially this compound, Tirofiban formulations should be protected from light and stored at controlled room temperature, and freezing should be avoided. drugs.com Stability studies for Tirofiban products would include monitoring the levels of this compound over the proposed shelf-life to ensure they remain within the specified limits.

Table 3: Summary of Forced Degradation Studies on Tirofiban

| Stress Condition | Observation | Potential Impact on Impurity 10 |

|---|---|---|

| Acid Hydrolysis (e.g., 0.1 M HCl) | Degradation observed. scielo.org.co | Potential for formation or increase. |

| Base Hydrolysis (e.g., 0.1 M NaOH) | Stable or minor degradation. | Likely stable. |

| Oxidation (e.g., 30% H2O2) | Practically stable. researchgate.netscielo.org.co | Unlikely to form via oxidation. |

| Thermal (e.g., 75°C for 24h) | Practically stable. researchgate.netscielo.org.co | Unlikely to form via thermal stress. |

Assessment of Potential for Genotoxicity (referencing ICH M7 principles without specific toxicity data)

The assessment of an impurity's potential for genotoxicity (i.e., its ability to damage DNA) is a critical safety evaluation. The ICH M7 guideline provides a framework for identifying, categorizing, and controlling DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.org

The assessment for an impurity like this compound would follow a stepwise approach:

In Silico Assessment: The first step involves a computational toxicology assessment of the impurity's chemical structure using (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies. This analysis aims to identify any structural alerts that are associated with mutagenicity. kobia.kr

Classification: Based on the (Q)SAR analysis and any available data, the impurity is classified into one of five classes:

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Compounds with a structural alert for mutagenicity, but no mutagenicity data.

Class 4: Compounds with a structural alert that is shared with the API or related compounds that have tested negative for mutagenicity.

Class 5: Compounds with no structural alerts, or a structural alert but with sufficient data to demonstrate a lack of mutagenicity. ich.org

Further Testing: If this compound were classified as Class 3, a bacterial reverse mutation assay (Ames test) would be conducted to determine its mutagenic potential. ich.orgfda.gov A negative result would reclassify the impurity as Class 5, and it would be controlled as a standard impurity according to ICH Q3B guidelines. fda.govnihs.go.jp A positive Ames test would classify it as a Class 2 impurity, necessitating stricter control measures. ich.org

Control Strategy: For confirmed mutagenic impurities (Class 1 and 2), a risk assessment is performed to establish an acceptable intake, often based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. ich.org Control strategies are then implemented to ensure the impurity level in the final product does not exceed this acceptable intake.

Without specific structural information and toxicological data for this compound, its genotoxic potential cannot be definitively stated. However, its evaluation would rigorously follow the principles outlined in the ICH M7 guideline to ensure patient safety.

Future Research Directions and Emerging Methodologies in Impurity Science

Advancements in Hyphenated Analytical Techniques for Comprehensive Impurity Analysis

Hyphenated analytical techniques, which combine two or more analytical methods, are at the forefront of modern impurity analysis, offering unparalleled sensitivity and specificity. ijfmr.comijfmr.comajpaonline.comasiapharmaceutics.info The integration of separation techniques with powerful spectroscopic detection methods allows for the detailed characterization of impurities, even at trace levels. biomedres.ustandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a particularly powerful tool for impurity profiling. benthamdirect.comresearchgate.net Modern LC-MS systems, equipped with high-resolution mass analyzers and tandem MS capabilities, are instrumental in detecting, quantifying, and elucidating the structures of both known and unknown impurities in drug substances and products. researchgate.netijprajournal.com High-resolution mass spectrometry, in particular, delivers precise mass data that can reveal the molecular formula of an impurity. sterlingpharmasolutions.comalmacgroup.com For a compound like Tirofiban impurity 10, LC-MS would be the method of choice for its identification and quantification in the drug substance and product.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an emerging technique that offers high separation efficiency and is particularly valuable for the analysis of chiral impurities. nih.govresearchgate.netnih.govmdpi.comoup.com Given that the parent drug, Tirofiban, is a chiral molecule, CE-MS could be instrumental in identifying and quantifying any stereoisomeric impurities that may have similar physicochemical properties to this compound.

Below is a table summarizing the applications of key hyphenated techniques in impurity analysis:

| Analytical Technique | Primary Application in Impurity Analysis | Relevance to this compound |

| LC-MS | Identification and quantification of non-volatile and semi-volatile impurities. | High |

| GC-MS | Analysis of volatile and semi-volatile impurities, such as residual solvents. | Medium |

| CE-MS | Separation and analysis of chiral impurities and other closely related substances. | High |

| LC-NMR | Structural elucidation of unknown impurities without the need for isolation. | High |

Application of Chemometrics and Data Science in Impurity Profiling

Chemometrics and data science are increasingly being applied to the vast datasets generated during pharmaceutical analysis to extract meaningful information and build predictive models. preprints.org Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze complex chromatographic data, identify patterns, and correlate process parameters with impurity formation. For this compound, chemometric models could be developed to understand the factors that influence its formation during the synthesis of Tirofiban, leading to improved process control and impurity mitigation.

Green Chemistry Principles in the Synthesis and Analysis of Pharmaceutical Impurities

The pharmaceutical industry is progressively adopting green chemistry principles to minimize its environmental footprint. pharmtech.comjocpr.comjddhs.cominstituteofsustainabilitystudies.comnih.gov In the context of impurity science, this translates to the development of sustainable synthetic routes for reference standards and greener analytical methodologies. alliedacademies.org For the synthesis of a reference standard for this compound, this would involve using less hazardous solvents, reducing waste, and improving atom economy. In terms of analysis, green analytical chemistry promotes the use of smaller sample volumes, reduced solvent consumption, and the replacement of toxic reagents with more environmentally benign alternatives.

Predictive Modeling for Impurity Formation and Stability

Predictive modeling and in silico tools are emerging as powerful assets in forecasting the formation of impurities and their stability over time. sravathi.aipharmtech.comchemistryviews.org Software applications can predict potential degradation pathways and the structures of likely impurities based on the chemical structure of the active pharmaceutical ingredient (API) and the manufacturing process conditions. acs.orglhasalimited.orgbohrium.comacs.orgnih.gov

For Tirofiban, predictive models could be employed to identify potential degradation products, including isomers or related substances of this compound, under various stress conditions (e.g., heat, light, humidity, and pH). This proactive approach allows for the early identification of potential risks and the development of mitigation strategies. Kinetic modeling can also be used to understand the rate of formation of impurities under different conditions, aiding in the establishment of appropriate control strategies and shelf-life predictions. nih.govnih.govresearchgate.netresearchgate.netrsc.org

Development of Novel Reference Standards for Emerging Impurities

The identification of a new impurity necessitates the development of a corresponding reference standard for its accurate quantification. The synthesis and characterization of novel reference standards for emerging impurities are crucial for quality control and regulatory compliance. oalib.comscirp.orgselectscience.net For an impurity like this compound, the development of a well-characterized reference standard is essential for its routine monitoring in Tirofiban drug substance and drug product batches. This involves not only its chemical synthesis but also comprehensive characterization using techniques like NMR, MS, and IR spectroscopy to confirm its structure and purity. nih.gov The availability of such standards is fundamental to ensuring the safety and efficacy of the final pharmaceutical product.

Q & A

Q. How can researchers address reproducibility challenges in characterizing this compound across laboratories?

- Methodological Answer : Inter-laboratory studies using shared reference materials and standardized protocols (e.g., USP guidelines) reduce variability. Detailed reporting of experimental conditions (e.g., column lot, mobile phase pH) in supplementary materials ensures replicability, as emphasized by journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.